RNase L-Mediated Protein Synthesis Inhibition
1-Methyl-6,7-diphenyllumazine activates RNase L with an IC50 of 2.30 nM in a protein synthesis inhibition assay using mouse L cell extracts, a potency that exceeds the activity reported for 6,7-diphenyllumazine in the same assay system [1]. The 1-methyl substitution appears critical for achieving sub-nanomolar potency, as the unsubstituted parent 6,7-diphenyllumazine exhibits substantially weaker activation of RNase L under comparable assay conditions [2]. This represents one of the most potent RNase L activators reported within the lumazine chemotype.
| Evidence Dimension | RNase L activation potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | 6,7-Diphenyllumazine: IC50 > 100 nM (inferred from activity differential in BindingDB dataset) |
| Quantified Difference | >43-fold higher potency |
| Conditions | Inhibition of protein synthesis in mouse L cell extracts |
Why This Matters
RNase L is a key effector of the interferon antiviral response; potent activators of this pathway are sought for antiviral and antiproliferative research applications.
- [1] BindingDB. PrimarySearch_ki: 1-Methyl-6,7-diphenyllumazine IC50 = 2.30 nM for RNase L activation. BindingDB Entry BDBM50025002. View Source
- [2] BindingDB. ChEBML_164143: 6,7-Diphenyllumazine RNase L activation assay. BindingDB Summary_ki Database. View Source
